
Bêta-cédrène
Vue d'ensemble
Description
(+)-beta-Cedrene is a sesquiterpene, a class of terpenes consisting of three isoprene units. It is a naturally occurring compound found in the essential oils of various plants, particularly in the wood of cedar trees. This compound is known for its woody, balsamic aroma and is widely used in the fragrance industry. Beyond its olfactory properties, (+)-beta-Cedrene has been the subject of scientific research due to its potential biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Widely used in the fragrance industry for its woody aroma.
Mécanisme D'action
Target of Action
Beta-Cedrene, a naturally occurring sesquiterpene, is primarily found in the essential oil of cedar . It is known for its broad-spectrum antitumor effects and strong ability to inhibit tumor cell migration . The primary targets of Beta-Cedrene are cancer cells, including those of the oral mucosa, liver, and lung .
Mode of Action
Beta-Cedrene interacts with its targets (cancer cells) by inducing apoptosis, a process of programmed cell death . This interaction results in the inhibition of tumor cell proliferation and migration . It also has the ability to reverse multiple drug resistance of tumor cells .
Biochemical Pathways
The synthesis of Beta-Cedrene starts with the vital precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), catalyzed by farnesyl pyrophosphate synthase (FPPS) and germacrene A synthase (GAS) to form germacrene A, which is then converted to Beta-Cedrene by Cope rearrangement . This biochemical pathway is crucial for the production of Beta-Cedrene.
Result of Action
The molecular and cellular effects of Beta-Cedrene’s action include the induction of apoptosis in cancer cells, inhibition of tumor cell proliferation and migration, and reversal of multiple drug resistance of tumor cells . These effects contribute to its broad-spectrum antitumor activity .
Analyse Biochimique
Biochemical Properties
Beta-Cedrene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with odorant binding proteins (OBPs) in insects, which play a key role in chemoreception . The nature of these interactions involves binding to the active sites of these proteins, thereby influencing their function.
Cellular Effects
Beta-Cedrene affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain insect species, beta-Cedrene has been shown to affect the expression of genes related to olfactory reception . This modulation can lead to changes in cellular responses to environmental stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-Cedrene can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that beta-Cedrene remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to beta-Cedrene in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of beta-Cedrene vary with different dosages in animal models. At lower doses, beta-Cedrene may exhibit beneficial effects, such as enhanced olfactory reception in insects . At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage.
Metabolic Pathways
Beta-Cedrene is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within cells. For instance, beta-Cedrene’s metabolism in insects involves specific enzymes that convert it into other bioactive compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-beta-Cedrene typically involves the cyclization of farnesyl pyrophosphate (FPP), a common precursor in the biosynthesis of sesquiterpenes. The cyclization process is catalyzed by specific enzymes known as sesquiterpene synthases. In a laboratory setting, the synthesis can be achieved through various organic reactions, including the use of Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of (+)-beta-Cedrene often involves the extraction from natural sources, such as cedarwood oil. The extraction process includes steam distillation, where the essential oil is separated from the wood. The oil is then subjected to fractional distillation to isolate (+)-beta-Cedrene. Advances in biotechnology have also enabled the microbial production of sesquiterpenes, including (+)-beta-Cedrene, through the genetic engineering of microorganisms to express the necessary biosynthetic pathways.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-beta-Cedrene undergoes various chemical reactions, including:
Oxidation: This reaction can convert (+)-beta-Cedrene into oxygenated derivatives, such as cedrol.
Reduction: Hydrogenation of (+)-beta-Cedrene can yield dihydro-beta-cedrene.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like halocedrenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Cedrol and other oxygenated sesquiterpenes.
Reduction: Dihydro-beta-cedrene.
Substitution: Halocedrenes.
Comparaison Avec Des Composés Similaires
(+)-beta-Cedrene is structurally similar to other sesquiterpenes such as alpha-cedrene, cedrol, and thujopsene. it is unique in its specific aroma profile and the particular biological activities it exhibits. While alpha-cedrene and cedrol are also found in cedarwood oil, (+)-beta-Cedrene is distinguished by its specific chemical structure and the resulting differences in reactivity and applications.
List of Similar Compounds
- Alpha-cedrene
- Cedrol
- Thujopsene
Propriétés
IUPAC Name |
(1S,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLPEFGBWGEFBB-OSFYFWSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CCC(=C)C(C3)C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@]13CCC(=C)[C@H](C3)C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883435 | |
| Record name | (+)-beta-Cedrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546-28-1 | |
| Record name | (+)-β-Cedrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Cedrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-3a,7-Methanoazulene, octahydro-3,8,8-trimethyl-6-methylene-, (3R,3aS,7S,8aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+)-beta-Cedrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3R-(3α,3aβ,7β,8aα)]-octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-CEDRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QL7ERD5Q1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of β-cedrene and what are its key physicochemical properties?
A1: β-cedrene possesses the molecular formula C15H24 and a molecular weight of 204.35 g/mol. While specific spectroscopic data is not extensively detailed within the provided research, its tricyclic structure makes it a challenging target for total synthesis. [, , ]
Q2: How is β-cedrene typically extracted and what are its primary sources?
A2: β-cedrene is commonly obtained through the hydrodistillation of essential oils from various plant sources, with cedarwood oil being a prominent example. [, , ] Research has explored the extraction of essential oils containing β-cedrene from different parts of plants like Cunninghamia lanceolata and Caryopteris tangutica. [, ]
Q3: Have there been attempts to synthesize β-cedrene and what are the challenges associated with it?
A3: Yes, the complex tricyclic structure of β-cedrene has prompted researchers to explore synthetic routes. Studies highlight the use of intramolecular Khand annulation reactions as a successful strategy for constructing the core carbon framework of β-cedrene. []
Q4: What insights do computational studies offer into the biosynthesis of β-cedrene and related sesquiterpenes?
A4: Computational chemistry, particularly quantum chemical calculations, has been instrumental in understanding the cyclization mechanisms leading to β-cedrene and related sesquiterpenes. These studies suggest that the conformation of the bisabolyl cation, a key intermediate in the biosynthetic pathway, significantly influences the formation of specific stereoisomers, including β-cedrene. []
Q5: Has research investigated the potential biological activity of β-cedrene or its derivatives?
A5: While limited, some research suggests that β-cedrene derivatives could have potential applications in addressing metabolic disorders. For instance, studies propose that specific derivatives, such as cedryl acetate, may play a role in regulating lipid metabolism and blood sugar levels. []
Q6: Are there any known uses of β-cedrene in the context of material science or chemical synthesis?
A6: Research highlights the exploration of β-cedrene as a starting material for synthesizing various oxygenated polycyclic derivatives. These derivatives hold potential as building blocks for more complex molecules, demonstrating the utility of β-cedrene in organic synthesis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


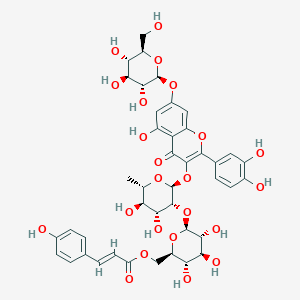
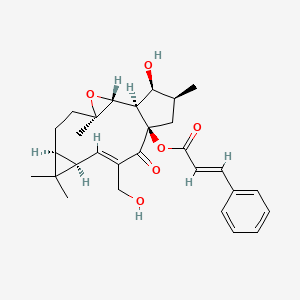
![N-[(3R,4S)-6-cyano-4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-3-yl]acetamide](/img/structure/B1245020.png)
![dodecyl-[(1S,2S,3R,4S,5S,6R)-2-fluoro-3,4,5,6-tetrahydroxycyclohexyl]oxyphosphinic acid](/img/structure/B1245022.png)
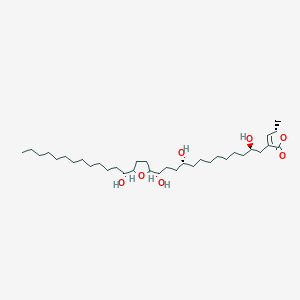
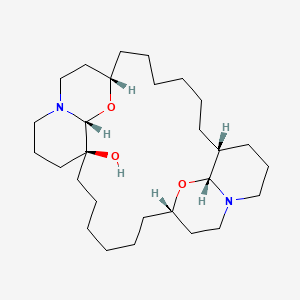
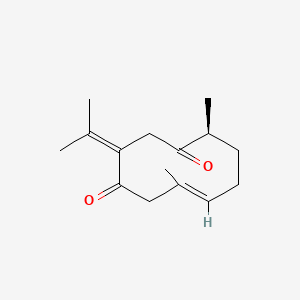
![4-(2-piperazin-1-ylacetyl)-7-[3-(trifluoromethyl)phenyl]-5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1245026.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-4,4-difluoro-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxy-12-(3,3-dimethylbutanoyloxy)-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1245027.png)
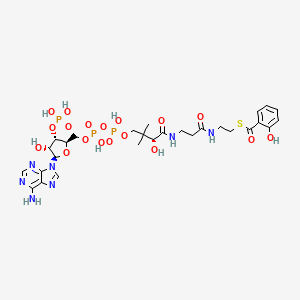
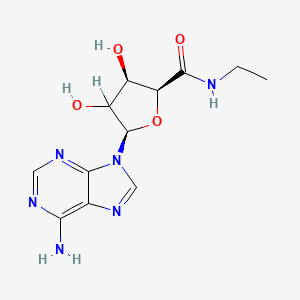
![(5R)-3-[4-[1-[(2R)-2,3-Dihydroxy-1-oxopropyl]-1,2,3,6-tetrahydro-4-pyridinyl]-3,5-difluorophenyl]-5-[(3-isoxazolyloxy)methyl]-2-oxazolidinone](/img/structure/B1245031.png)
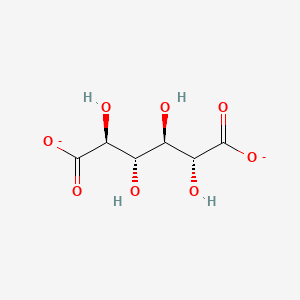
![(2Z,6E)-8-[(1R,3R)-3-[(E)-4-carboxy-3-methylbut-3-enyl]-2,2-dimethyl-4-methylidenecyclohexyl]-6-methyl-2-(4-methylpent-3-enyl)octa-2,6-dienoic acid](/img/structure/B1245033.png)
